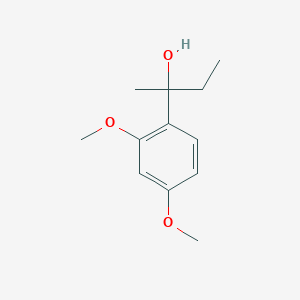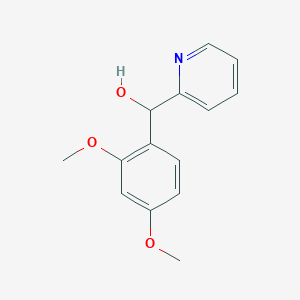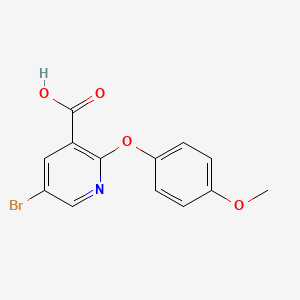
2-(3,4-Dimethylphenyl)-2-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylphenyl)-2-pentanol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a pentanol chain attached to the 2 position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-pentanol typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:
Formation of Grignard Reagent: [ \text{C}{11}\text{Br} + \text{Mg} \rightarrow \text{C}{11}\text{MgBr} ]
Addition to Aldehyde: [ \text{C}{11}\text{MgBr} + \text{C}_8\text{H}_9\text{CHO} \rightarrow \text{C}_8\text{H}_9\text{C}(\text{OH})(\text{C}{11})\text{MgBr} ]
Hydrolysis: [ \text{C}_8\text{H}_9\text{C}(\text{OH})(\text{C}{11})\text{MgBr} + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_9\text{C}(\text{OH})(\text{C}{11}) + \text{MgBrOH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
2-(3,4-Dimethylphenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products
Oxidation: 2-(3,4-Dimethylphenyl)-2-pentanone.
Reduction: 2-(3,4-Dimethylphenyl)-2-pentane.
Substitution: 2-(3,4-Dimethylphenyl)-2-pentyl chloride.
科学的研究の応用
2-(3,4-Dimethylphenyl)-2-pentanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2-(3,4-Dimethylphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The phenyl ring’s methyl substitutions can affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethylphenyl)-2-butanol: Similar structure but with a shorter alkyl chain.
2-(3,4-Dimethylphenyl)-2-hexanol: Similar structure but with a longer alkyl chain.
2-(3,4-Dimethylphenyl)-2-propanol: Similar structure but with an even shorter alkyl chain.
Uniqueness
2-(3,4-Dimethylphenyl)-2-pentanol is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity
特性
IUPAC Name |
2-(3,4-dimethylphenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-8-13(4,14)12-7-6-10(2)11(3)9-12/h6-7,9,14H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECOQZLZGYXGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B7879137.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7879176.png)
